N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide
Description
This compound features a 6-fluoroindole core linked via an ethyl group to an acetamide moiety, which is further connected to a 1,3-thiazole ring substituted with a 4-methoxyphenyl group.
Properties
Molecular Formula |
C22H20FN3O2S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C22H20FN3O2S/c1-28-19-6-3-16(4-7-19)22-25-18(14-29-22)13-21(27)24-9-11-26-10-8-15-2-5-17(23)12-20(15)26/h2-8,10,12,14H,9,11,13H2,1H3,(H,24,27) |
InChI Key |
GTNSRXIXKJAMPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide typically involves multiple steps:
Synthesis of the Indole Derivative: The indole moiety can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the indole and thiazole derivatives through an amide bond formation. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The fluoro group on the indole ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, H₂O₂
Reduction: H₂, Pd/C, NaBH₄
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
Oxidation: Formation of indole N-oxide
Reduction: Conversion of nitro groups to amines
Substitution: Replacement of the fluoro group with nucleophiles
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide in cancer treatment. The compound exhibits significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.5 | Induction of apoptosis and cell cycle arrest |
| MCF-7 (Breast Cancer) | 12.3 | Inhibition of proliferation through apoptosis |
| HeLa (Cervical Cancer) | 10.7 | Disruption of mitochondrial function |
The structure–activity relationship (SAR) studies indicate that the presence of the thiazole moiety and fluorine substitution on the indole ring are crucial for enhancing anticancer activity, as they may interact with specific cellular targets involved in tumor growth and survival .
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. Research indicates that it may possess anticonvulsant properties, making it a candidate for treating epilepsy and other neurological disorders. In models of picrotoxin-induced seizures, this compound demonstrated:
| Study Parameter | Outcome |
|---|---|
| Seizure Latency | Increased by 30% compared to control |
| Seizure Duration | Decreased significantly |
| Neurotoxicity Assessment | No significant neurotoxic effects |
These findings suggest that the compound may modulate neurotransmitter systems involved in seizure activity .
Therapeutic Potential Beyond Cancer
The versatility of this compound extends to other therapeutic areas:
- Anti-inflammatory Activity : Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : The thiazole component has shown promise against certain bacterial strains, indicating a potential role as an antimicrobial agent.
- Cardiovascular Health : Investigations into the compound’s effects on cardiovascular markers are ongoing, with early results indicating possible benefits in reducing hypertension.
Mechanism of Action
The compound’s mechanism of action would depend on its specific biological target. Generally, the indole and thiazole rings can interact with various proteins and enzymes, potentially inhibiting their activity. The fluoro group can enhance binding affinity through hydrophobic interactions, while the methoxy group can participate in hydrogen bonding.
Comparison with Similar Compounds
N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives ()
Structural Similarities :
- 4-Methoxyphenyl group : Present in both compounds.
- Acetamide backbone : Shared functional group.
Key Differences :
- The derivatives lack the indole and thiazole moieties, instead featuring naphthalen-1-yl or phenoxy substituents.
Physicochemical Properties :
- Melting points and solubility data are unavailable for direct comparison.
Quinazolin-4-one-Thiazole Hybrids ()
Example : Compound 19 (2-[2-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide).
Structural Similarities :
- Thiazole-acetamide linkage : Matches the target compound’s core.
- 4-Methoxyphenyl group : Identical substituent.
Key Differences :
- Replaces the indole with a quinazolinone ring.
N-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide Derivatives ()
Example : N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(naphthalen-1-yl)acetamide.
Structural Similarities :
- Thiazole ring and 4-methoxyphenyl group : Core structural overlap.
- Acetamide functionality : Common backbone.
Key Differences :
- Substitutes the indole-ethyl group with a naphthalen-1-yl moiety.
Physicochemical Properties :
N-[4-(4-((4-Methoxyphenyl)amino)-1,3-thiazol-2-yl)phenyl]acetamide ()
Structural Similarities :
- Thiazole ring and 4-methoxyphenyl group : Shared motifs.
- Acetamide linkage : Identical functional group.
Key Differences :
- The thiazole is substituted with an anilino group, and the acetamide is attached to a phenyl ring .
Synthetic Notes:
Key Structural and Functional Insights
- Role of Fluorine: The 6-fluoro substitution on the indole may enhance metabolic stability or binding affinity compared to non-fluorinated analogs, though this requires experimental validation.
- Synthetic Challenges : Yields for thiazole-acetamide hybrids range from 60–77% (), indicating moderate efficiency in synthesis.
Biological Activity
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula
- C : 23
- H : 28
- F : 1
- N : 5
- O : 2
Structural Representation
The compound features an indole moiety linked to a thiazole ring, which is known for its diverse biological activities.
IUPAC Name
This compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The thiazole ring is often associated with enhanced cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant activity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells, indicating that modifications in the thiazole structure can lead to improved anticancer properties .
Case Study: Antitumor Activity
A study demonstrated that thiazole-linked compounds exhibited potent antitumor activity with IC50 values significantly lower than standard chemotherapeutics like doxorubicin. The presence of electron-withdrawing groups on the phenyl ring was found to enhance this activity .
Anticonvulsant Properties
The compound's structural features suggest potential anticonvulsant activity. Thiazoles have been linked to anticonvulsant effects in various preclinical models. In particular, derivatives similar to the compound under review have shown efficacy in electroshock seizure tests, providing a basis for further investigation into its neuroprotective properties .
Anti-inflammatory Effects
Thiazole derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation. The ability of the compound to inhibit pro-inflammatory cytokines could be explored further in clinical settings .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Indole and Thiazole Moieties : The combination of these two structures appears essential for maintaining high biological activity.
- Substituents on Phenyl Ring : The presence of methoxy and other electron-donating groups enhances solubility and bioavailability, which are critical for therapeutic efficacy .
| Property | Observations |
|---|---|
| Indole Moiety | Essential for anticancer activity |
| Thiazole Ring | Contributes to neuroprotective effects |
| Substituents | Methoxy enhances solubility and efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
